Lansoprazole Sulfone N-Oxide

概要

説明

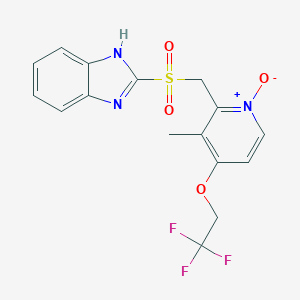

2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole , is a derivative of lansoprazole. Lansoprazole itself is a proton pump inhibitor (PPI) commonly used to treat acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfone N-oxide form represents a modification of the parent compound, potentially impacting its pharmacological properties .

準備方法

Synthetic Routes: The synthetic route to lansoprazole sulfone N-oxide involves introducing an N-oxide group onto the pyridine ring of lansoprazole. Specific reaction conditions and reagents are proprietary, but the transformation likely occurs via oxidation of the pyridine nitrogen using an oxidizing agent.

Industrial Production: Industrial-scale production methods for this compound are not widely disclosed. it is typically synthesized in specialized laboratories or research settings.

化学反応の分析

Oxidation Reactions

Lansoprazole Sulfone N-Oxide is primarily formed through further oxidation of lansoprazole or its intermediates. Key findings include:

Reagents and Conditions

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), peracetic acid, and m-chloroperbenzoic acid (mCPBA) are commonly used .

-

Temperature : Reactions are typically conducted at room temperature or under mild heating (20–80°C) .

-

Solvents : Dichloromethane, ethyl acetate, or aqueous acetonitrile mixtures are employed to stabilize intermediates .

Mechanistic Insights

-

Dual Oxidation : The compound can form via sequential oxidation of lansoprazole’s sulfoxide group to sulfone and pyridine ring oxidation to N-oxide .

-

Competing Pathways : Under oxidative stress, both sulfone and N-oxide derivatives may form, requiring chromatographic or spectroscopic differentiation .

Table 1: Oxidative Degradation Products Under Stress Conditions

| Condition | Major Product | m/z Observed | Key Fragments |

|---|---|---|---|

| 2% H₂O₂, RT | This compound | 386.0769–386.0787 | 236.0355 (sulfone), 220.0539 (N-oxide) |

| Basic Hydrolysis | Lansoprazole Sulfone | 386.0772–386.0788 | 252.0301 (sulfone) |

Acidic and Neutral Conditions

-

Stability : The compound remains stable in neutral aqueous solutions but undergoes degradation in acidic environments (pH < 3), forming lansoprazole sulfide via reductive cleavage .

-

Degradation Kinetics : Half-life in 0.01 N HCl at RT is ~30 minutes, with sulfone N-oxide converting to sulfide (DP-1) as the primary degradant .

Basic Conditions

Thermal Degradation

-

Decomposition : Above 200°C, the compound undergoes thermal breakdown, releasing sulfur oxides and trifluoroethanol derivatives .

Key Challenges

-

Over-Oxidation : Excess oxidizing agents or prolonged reaction times lead to sulfone N-oxide as a major impurity .

-

Mitigation Strategies :

Research Implications

科学的研究の応用

Lansoprazole sulfone N-oxide finds applications in several fields:

Medicine: Research into its potential as a novel PPI or other therapeutic agents.

Chemistry: Studying its reactivity and exploring new synthetic methodologies.

Biology: Investigating its effects on cellular processes.

Industry: Assessing its suitability for drug formulation or as a reference standard.

作用機序

ランソプラゾールスルホンN-オキシドの正確な作用機序は、現在も研究中です。ランソプラゾールと同様に、胃の壁細胞におけるH+/K±ATPaseプロトンポンプを阻害し、酸分泌を減少させる可能性があります。追加の標的と経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

ランソプラゾールスルホンN-オキシドは、N-オキシド官能基の存在によってユニークですが、他のPPI誘導体(例:オメプラゾール、エソメプラゾール)は、同様の機序を共有しています。これらの化合物は、酸抑制療法に共同で貢献しています。

生物活性

Lansoprazole sulfone N-oxide (CAS Number: 953787-54-7) is a degradation product of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastrointestinal disorders. Understanding the biological activity of this compound is crucial due to its potential implications in pharmacology and toxicology. This article reviews the current knowledge on its biological effects, mechanisms of action, and relevant research findings.

This compound is formed through oxidative metabolism of lansoprazole. The compound exhibits distinct chemical properties that may influence its biological activity. It is essential to analyze its structural characteristics to understand its interaction with biological targets.

1. Cytoprotective Effects

Recent studies have highlighted the cytoprotective properties of lansoprazole and its metabolites, including this compound. For instance, a study demonstrated that lansoprazole protects hepatic cells from cisplatin-induced cytotoxicity through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . The activation of this pathway leads to the induction of various antioxidant genes, such as heme oxygenase-1 (HO1) and NAD(P)H quinone oxidoreductase-1, enhancing cell survival during oxidative challenges.

The mechanism by which this compound exerts its effects appears to be linked to the modulation of intracellular signaling pathways. Specifically, it has been shown to activate p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in the Nrf2-mediated antioxidant response . This activation not only promotes the expression of antioxidant genes but also prolongs the half-life of the Nrf2 protein, thereby enhancing its protective effects against oxidative stress.

Table 1: Summary of Key Studies on this compound

Toxicological Considerations

While the therapeutic benefits of lansoprazole are well-documented, the implications of its degradation products, including this compound, warrant careful consideration. Reports suggest that impurities may affect drug safety profiles and therapeutic outcomes . Understanding these aspects is vital for ensuring patient safety and drug efficacy.

特性

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635355 | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-54-7 | |

| Record name | Lansoprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。